molecular formula C7H6FNO3 B1390822 5-Fluoro-2-methoxynicotinic acid CAS No. 884494-82-0

5-Fluoro-2-methoxynicotinic acid

Cat. No. B1390822
M. Wt: 171.13 g/mol
InChI Key: WMTDYCWMCDHQHR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 5-Fluoro-2-methoxynicotinic acid consists of a pyridine ring with a fluorine atom and a methoxy group attached to it . The SMILES string representation of this compound is COc1ncc(F)cc1C(O)=O .

Scientific Research Applications

1. Mechanism of Fluorescence Quenching

Research by Geethanjali, Nagaraja, & Melavanki (2015) explores the fluorescence quenching mechanism of boronic acid derivatives including 4-fluoro-2-methoxynicotinic acid. This study uses steady-state fluorescence measurements to analyze quenching models and parameters, suggesting a static quenching mechanism in the system.

2. Electrochemical Charge Storage Materials

Wang et al. (2019) developed a high-performance poly(5-fluoroindole) as a charge storage material. This material, synthesized from 5-fluoroindole, exhibited superior electrochemical properties compared to other polymers, indicating its potential as an electrode material for supercapacitors. (Wang et al., 2019)

3. Embryotoxic Effect Prediction

Verwei et al. (2006) utilized in vitro and in silico approaches to predict in vivo embryotoxic levels of various compounds, including 5-fluorouracil, which is structurally related to 5-Fluoro-2-methoxynicotinic acid. This research aims to develop alternative methods for risk assessment of embryotoxic compounds. (Verwei et al., 2006)

4. Fluorescence Quenching in Alcohols

Geethanjali, Nagaraja, Melavanki, & Kusanur (2015) studied the fluorescence quenching of 4-fluoro-2-methoxynicotinic acid in alcohols. They observed a negative deviation in Stern-Volmer plots, attributed to conformational changes due to hydrogen bonding in alcohol environments. (Geethanjali et al., 2015)

5. Detection of Copper Ion

Gao et al. (2014) developed two salicylaldehydes derivatives, including 5-fluoro-2-hydroxybenzaldehyde, for the selective detection of Cu2+ ions. These compounds exhibit potential as fluorescent probes for bioimaging and visual detection of copper ions in various applications. (Gao et al., 2014)

6. Alzheimer's Disease Research

Kepe et al. (2006) used a molecular imaging probe, including 4-fluoro-2-methoxynicotinic acid, to quantify serotonin receptors in the brains of Alzheimer's disease patients. This study contributes to the understanding of neuroreceptor alterations in Alzheimer's disease. (Kepe et al., 2006)

7. Treatment of Anticancer Drug Wastewater

Zhang et al. (2016) employed a novel electrocatalytic reactor for the treatment of wastewater containing 5-Fluoro-2-Methoxypyrimidine, an analog of 5-Fluoro-2-methoxynicotinic acid. This study presents a viable method for treating pharmaceutical wastewater. (Zhang et al., 2016)

Safety And Hazards

The safety information available indicates that 5-Fluoro-2-methoxynicotinic acid may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation, and may cause an allergic skin reaction . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

properties

IUPAC Name

5-fluoro-2-methoxypyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FNO3/c1-12-6-5(7(10)11)2-4(8)3-9-6/h2-3H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTDYCWMCDHQHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=N1)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90654218
Record name 5-Fluoro-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-2-methoxynicotinic acid

CAS RN

884494-82-0
Record name 5-Fluoro-2-methoxypyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90654218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a round bottom flask, 5-fluoro-2-methoxy-pyridine-3-carbaldehyde (37, 0.500 g, 3.22 mmol) was combined with sodium chlorite (0.6734 g, 5.957 mmol), 30 mL of 1,4-dioxane, 10 mL of water, and sulfamic acid (2.39 g, 24.6 mmol). The reaction mixture was stirred at room temperature for 5 minutes, then poured into 100 mL of water and extracted with 100 mL of ethyl acetate. The organic layer was washed with water, brine, then dried over magnesium sulfate, filtered and the filtrate concentrated under vacuum to provide the desired compound (150, 512 mg), used in the next step without further purification.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.6734 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
2.39 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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